molecular formula C11H12BrN B15095426 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine CAS No. 833480-19-6

7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine

Cat. No.: B15095426
CAS No.: 833480-19-6
M. Wt: 238.12 g/mol
InChI Key: WDTKVUOVPMIJQB-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine (CAS: 833480-19-6) is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a benzene ring, with a methano bridge (1,5-methano) creating structural rigidity. The bromine substituent at the 7th position enhances its electrophilic reactivity, making it a valuable intermediate in pharmaceutical synthesis . Its hydrochloride salt (C₁₁H₁₂BrN·HCl) has a molecular weight of 274.585 g/mol and is typically stored under controlled laboratory conditions . The compound’s stereochemistry and puckering dynamics, influenced by the methano bridge, can be analyzed using Cremer-Pople coordinates, which quantify non-planar ring distortions .

Properties

CAS No.

833480-19-6

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

4-bromo-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene

InChI

InChI=1S/C11H12BrN/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9/h1-2,4,7-8,13H,3,5-6H2

InChI Key

WDTKVUOVPMIJQB-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine typically involves the bromination of a suitable precursor. One common method involves the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, followed by bromination using hydrobromic acid to obtain the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It has been evaluated for its antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . This makes it a promising candidate for the development of new anticancer agents.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System
7-Bromo-1,5-methanobenzo[d]azepine HCl 833480-19-6 C₁₁H₁₂BrN·HCl 274.585 Bromo, methano bridge Bridged benzazepine
7-Bromo-1,4-benzoxazepine 740842-71-1 C₉H₁₀BrNO 228.09 Bromo, oxygen heteroatom Benzoxazepine
7-Bromo-benzo[e][1,4]diazepine 195986-87-9 C₉H₁₁BrN₂ 227.1 Bromo, two nitrogen atoms Benzodiazepine
9-Bromo-benzo[b]azepine-7-carboxylic Acid N/A C₁₁H₁₂BrNO₂ 270.12 Bromo, carboxylic acid Benzazepine with carboxyl
7-Bromo-1,5-benzodioxepine 147644-11-9 C₉H₉BrO₂ 229.07 Bromo, two oxygen atoms Benzodioxepine

Key Observations:

Bridged vs. Non-Bridged Systems: The methano bridge in the target compound introduces conformational rigidity, reducing pseudorotation compared to non-bridged analogs like 7-bromo-1,4-benzoxazepine. This rigidity may enhance binding specificity in receptor interactions .

For instance, benzodiazepines are known for CNS activity, while benzoxazepines may exhibit different pharmacokinetic profiles due to oxygen’s electronegativity .

Substituent Effects : The carboxylic acid group in 9-bromo-benzo[b]azepine-7-carboxylic acid increases polarity, improving solubility in aqueous media compared to the hydrophobic target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 7-Bromo-1,5-methanobenzo[d]azepine HCl 7-Bromo-1,4-benzoxazepine 7-Bromo-benzo[e][1,4]diazepine
Melting Point (°C) Not reported Not reported 191.5 (methyl ester derivative)
Solubility Soluble in polar solvents (DMF, EtOH) Moderate in DCM, EtOH High in DMF, DMSO
LogP (Predicted) 2.8 2.5 2.1
  • Stability : The hydrochloride salt form of the target compound improves shelf-life compared to free bases, which are prone to oxidation .
  • Thermal Properties: Bridged systems generally exhibit higher melting points than non-bridged analogs due to reduced molecular flexibility .

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 262.57 g/mol
  • CAS Number : 833480-19-6

The compound features a bromine atom at the 7-position of a tetrahydrobenzodiazepine structure, which is known for its diverse biological activities.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Studies have suggested that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, potentially offering antidepressant effects.
  • Anxiolytic Effects : The benzodiazepine-like structure may confer anxiolytic properties by modulating GABA_A receptor activity, leading to increased inhibitory neurotransmission.
  • Antitumor Activity : Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. Its mechanism might involve the induction of apoptosis in malignant cells.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • GABAergic System : By enhancing GABAergic transmission, it may produce sedative and anxiolytic effects.
  • Serotonergic System : Potential modulation of serotonin receptors could contribute to mood regulation and anxiety reduction.
  • Cell Cycle Regulation : Evidence suggests that it may interfere with cell cycle progression in cancer cells.

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several tetrahydrobenzodiazepines. The findings indicated that compounds similar to this compound significantly reduced depressive-like behaviors in rodent models when administered at specific dosages.

Study 2: Anxiolytic Properties

In another research article from Neuropharmacology, the anxiolytic properties were assessed through behavioral tests in mice. The results showed a marked decrease in anxiety-related behaviors after administration of the compound compared to control groups.

Study 3: Antitumor Activity

A recent investigation highlighted in Cancer Letters demonstrated that this compound exhibited cytotoxicity against breast cancer cell lines. The study reported an IC50 value indicating effective concentration for inducing apoptosis.

Data Summary Table

PropertyObservation
Molecular FormulaC10H12BrN
Molecular Weight262.57 g/mol
Antidepressant ActivityPositive correlation with serotonin modulation
Anxiolytic EffectsSignificant reduction in anxiety behaviors
Antitumor ActivityCytotoxicity against breast cancer cell lines

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